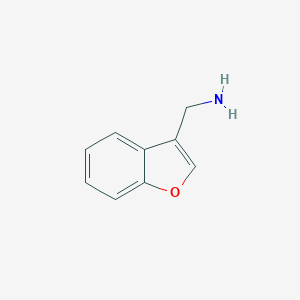

3-(Aminomethyl)benzofuran

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-benzofuran-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6H,5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATHOKUVGYAFOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634574 | |

| Record name | 1-(1-Benzofuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165735-63-7 | |

| Record name | 3-Benzofuranmethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=165735-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1-Benzofuran-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1-benzofuran-3-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physicochemical properties of 3-(Aminomethyl)benzofuran

An In-Depth Technical Guide on the Physicochemical Properties of 3-(Aminomethyl)benzofuran

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing detailed information on the core . The document outlines its chemical and physical characteristics, provides standardized experimental protocols for their determination, and visualizes a representative synthetic pathway.

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a fused benzene and furan ring system, with an aminomethyl group attached at the 3-position. This structure serves as a valuable scaffold in medicinal chemistry.[1][2][3] Its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and potential therapeutic applications in neurodegenerative diseases like Alzheimer's.[4][5][6]

Quantitative Data Summary

The known are summarized in the table below. It is important to note that while data for the specific compound is limited, properties of the parent benzofuran molecule are included for reference.

| Property | Value | Source | Notes |

| Molecular Formula | C₉H₉NO | CymitQuimica[7] | - |

| Molecular Weight | 147.17 g/mol | CymitQuimica[7] | - |

| Physical Form | Solid | Inferred from related compounds[8] | The hydrochloride salt of the related compound 3-(Aminomethyl)furan is a solid, as are numerous other substituted aminobenzofurans.[8] |

| Melting Point | Data not available | - | Melting points of related derivatives vary widely based on substitution. For example, Ethyl 3-aminobenzofuran-2-carboxylate has an mp of 77-81 °C.[8] |

| Boiling Point | Data not available | - | The parent compound, benzofuran, has a boiling point of 173-174 °C.[9][10] |

| Solubility | Data not available | - | The parent compound, benzofuran, is insoluble in water but miscible with alcohol, benzene, and ether.[9] The amino group suggests potential for forming water-soluble salts under acidic conditions. |

| pKa | Data not available | - | The primary amine would be the principal basic center. A general pKa for similar benzylamines is ~9-10. |

| logP (Octanol/Water) | Data not available (Predicted: ~1.5-2.5) | Prediction based on parent compound | The experimental logP for the parent benzofuran is 2.67-2.75. The addition of a polar aminomethyl group would decrease this value. |

Experimental Protocols for Property Determination

The following sections describe standard methodologies for determining the key physicochemical properties of a compound like this compound.

Melting Point Determination

Methodology: Capillary Melting Point Method

-

Sample Preparation: A small, dry sample of the crystalline compound is finely powdered and packed into a capillary tube to a depth of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar).

-

Heating: The sample is heated at a controlled rate (initially rapid, then 1-2 °C per minute near the expected melting point).

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has liquefied. This range represents the melting point.

Solubility Determination

Methodology: Shake-Flask Method (OECD Guideline 105)

-

System Preparation: A supersaturated solution of the compound is prepared in a series of solvents (e.g., water, ethanol, DMSO) in flasks.

-

Equilibration: The flasks are agitated at a constant temperature (e.g., 25 °C) for a sufficient period (24-48 hours) to allow equilibrium to be reached. A second set is agitated for a shorter duration to confirm equilibrium.

-

Phase Separation: The solutions are allowed to stand, or are centrifuged, to separate undissolved solid from the liquid phase.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry. The resulting concentration is reported as the solubility.

pKa Determination

Methodology: Potentiometric Titration

-

Solution Preparation: A precise weight of the compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. For more complex cases, derivative plots or specialized software can be used to accurately determine the inflection points and calculate the pKa.

logP Determination

Methodology: HPLC Method (OECD Guideline 117)

-

Principle: This method estimates the logP value by measuring the retention time of the compound on a reverse-phase HPLC column (e.g., C18). A strong correlation exists between the retention time of a compound and its octanol-water partition coefficient.

-

Calibration: A series of standard compounds with known logP values are injected to create a calibration curve of logP versus the logarithm of the retention factor (k).

-

Sample Analysis: this compound is dissolved in the mobile phase and injected into the HPLC system. Its retention time is measured.

-

Calculation: The retention factor (k) for the compound is calculated from its retention time and the column dead time. The logP is then interpolated from the calibration curve.

Visualization of Synthetic Workflow

Since this compound is a synthetic building block, a common workflow is its chemical synthesis. The diagram below illustrates a representative multi-step synthesis starting from a substituted benzonitrile, a common strategy for preparing 3-aminobenzofuran derivatives.[4]

Caption: A potential synthetic pathway for this compound.

References

- 1. medcraveonline.com [medcraveonline.com]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. Ethyl 3-aminobenzofuran-2-carboxylate 97 39786-35-1 [sigmaaldrich.com]

- 9. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Benzofuran - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Spectroscopic Data Analysis of 3-(Aminomethyl)benzofuran

Predicted Spectroscopic Data of 3-(Aminomethyl)benzofuran

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6 - 7.8 | d | 1H | H-4 or H-7 |

| ~7.5 | s | 1H | H-2 |

| ~7.2 - 7.4 | m | 2H | H-5, H-6 |

| ~3.9 | s | 2H | -CH₂-NH₂ |

| ~1.5 - 2.5 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-7a |

| ~140 | C-2 |

| ~128 | C-3a |

| ~125 | C-5 |

| ~123 | C-6 |

| ~120 | C-4 |

| ~115 | C-3 |

| ~111 | C-7 |

| ~40 | -CH₂- |

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3250 | Medium, Sharp (two bands) | N-H stretch (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1650 - 1580 | Medium | N-H bend (primary amine) |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1250 - 1000 | Medium | C-N stretch |

| ~1200 | Strong | Aryl-O stretch |

| 900 - 690 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 147 | [M]⁺ (Molecular Ion) |

| 130 | [M - NH₃]⁺ |

| 118 | [M - CH₂NH₂]⁺ (Benzofuran radical cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 89 | [C₇H₅]⁺ |

Detailed Spectroscopic Analysis

2.1. ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals for both the benzofuran core and the aminomethyl substituent. The aromatic protons on the benzene ring (H-4, H-5, H-6, and H-7) are expected to appear in the downfield region between δ 7.2 and 7.8 ppm. The exact chemical shifts and coupling patterns will depend on the electronic environment, but a doublet for H-4 or H-7 and a multiplet for H-5 and H-6 are anticipated. The proton at the 2-position of the furan ring (H-2) is expected to be a singlet at around δ 7.5 ppm. The methylene protons (-CH₂-) of the aminomethyl group would likely appear as a singlet around δ 3.9 ppm. The amine protons (-NH₂) typically show a broad singlet that can exchange with D₂O, appearing in the range of δ 1.5-2.5 ppm.

2.2. ¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, the eight carbon atoms of the benzofuran ring are expected to show distinct signals. The quaternary carbons C-3a and C-7a will be deshielded, with C-7a, being adjacent to the oxygen atom, appearing further downfield (~155 ppm). The carbon of the furan ring at position 2 (C-2) is also expected to be significantly deshielded (~140 ppm). The carbons of the benzene ring will appear in the typical aromatic region of δ 110-130 ppm. The carbon of the aminomethyl group (-CH₂-) is predicted to have a chemical shift of around δ 40 ppm.

2.3. Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the vibrational modes of the primary amine and the benzofuran nucleus. The primary amine should exhibit two characteristic N-H stretching bands in the region of 3400-3250 cm⁻¹. An N-H bending vibration is also expected around 1650-1580 cm⁻¹. The benzofuran core will show aromatic C-H stretching vibrations between 3100-3000 cm⁻¹ and characteristic aromatic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. A strong absorption due to the aryl-O stretching is anticipated around 1200 cm⁻¹. The C-N stretching vibration would likely appear in the 1250-1000 cm⁻¹ range.

2.4. Mass Spectrometry (MS)

The electron ionization mass spectrum is predicted to show a molecular ion peak [M]⁺ at m/z 147. A common fragmentation pathway for primary amines is the loss of ammonia, which would result in a fragment at m/z 130. Cleavage of the C-C bond between the benzofuran ring and the aminomethyl group (alpha-cleavage) would lead to a stable benzofuran radical cation at m/z 118. Further fragmentation of the benzofuran ring could produce characteristic ions such as the tropylium ion at m/z 91.

Experimental Protocols

3.1. Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of 3-cyanobenzofuran.

Step 1: Synthesis of 3-Cyanobenzofuran (Illustrative)

-

A starting material such as 3-bromobenzofuran could undergo a cyanation reaction using a cyanide source like copper(I) cyanide in a suitable solvent (e.g., DMF or NMP) at elevated temperatures.

-

Alternatively, a Sandmeyer-type reaction on 3-aminobenzofuran could be employed.

Step 2: Reduction of 3-Cyanobenzofuran to this compound

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-cyanobenzofuran in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), portion-wise to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Filter the resulting precipitate and wash it with the ethereal solvent.

-

Combine the filtrate and washes, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel or by distillation under reduced pressure.

3.2. Spectroscopic Analysis Protocol

-

NMR Spectroscopy: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard. Record ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

IR Spectroscopy: Obtain the IR spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer. The sample can be prepared as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

-

Mass Spectrometry: Introduce a dilute solution of the purified product into a mass spectrometer, typically using electron ionization (EI) or electrospray ionization (ESI), to obtain the mass spectrum.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

Synthesis and Characterization of Novel 3-(Aminomethyl)benzofuran Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of novel 3-(aminomethyl)benzofuran derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including potent cholinesterase inhibition for the management of Alzheimer's disease and activation of the STING (Stimulator of Interferon Genes) pathway for antiviral and cancer immunotherapy. This document details synthetic methodologies, presents characterization data in a structured format, and illustrates the key signaling pathways involved in their biological activity.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through several strategic routes. Two prominent and effective methods are highlighted here: a three-step synthesis commencing from 2-hydroxybenzonitrile and a one-pot Mannich reaction.

Three-Step Synthesis from 2-Hydroxybenzonitrile

A versatile three-step synthesis provides a reliable method for obtaining a variety of 3-aminobenzofuran precursors, which can be further modified to yield the desired this compound derivatives. The general scheme involves O-alkylation, cyclization, and subsequent functional group manipulation.

Experimental Protocol:

Step 1: Synthesis of 2-(Pyridin-4-ylmethoxy)benzonitrile (3) To a solution of 2-hydroxybenzonitrile (1) in a suitable solvent, an equimolar amount of a halo-substituted pyridine, such as 4-(bromomethyl)pyridine (2), is added in the presence of a base like potassium carbonate (K₂CO₃). The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The product, 2-(pyridin-4-ylmethoxy)benzonitrile (3), is then isolated and purified.

Step 2: Synthesis of 4-(3-Aminobenzofuran-2-yl)pyridine (4) The intermediate (3) undergoes a base-catalyzed intramolecular cyclization. A strong base, such as potassium tert-butoxide (t-BuOK), in a polar aprotic solvent like dimethylformamide (DMF) is typically used. The reaction is heated to facilitate the cyclization, yielding 4-(3-aminobenzofuran-2-yl)pyridine (4).[1]

Step 3: Synthesis of N-Substituted-4-(3-aminobenzofuran-2-yl)pyridinium halides (5a-p) The final derivatives are prepared by N-alkylation or N-arylation of the amino group on the benzofuran core of compound (4). This is typically achieved by reacting (4) with a variety of substituted benzyl halides in a suitable solvent.[1]

Mannich Reaction for Direct Aminomethylation

The Mannich reaction offers a more direct route to this compound derivatives. This one-pot, three-component condensation involves a benzofuran substrate with an active hydrogen at the 3-position, formaldehyde, and a secondary amine.

Experimental Protocol:

A mixture of the starting benzofuran, paraformaldehyde, and a secondary amine (e.g., dimethylamine, piperidine, morpholine) in a solvent such as ethanol is refluxed.[2] The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

Characterization Data

The synthesized this compound derivatives were characterized using various spectroscopic and analytical techniques. The following tables summarize the key quantitative data for a selection of these novel compounds.

Spectroscopic and Physical Data for N-Substituted-4-(3-aminobenzofuran-2-yl)pyridinium Chloride Derivatives

| Compound | Yield (%) | m.p. (°C) | ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (125 MHz, DMSO-d₆) δ (ppm) |

| 5a | 72 | 160-162 | 5.66 (s, 2H, CH₂), 7.29 (t, J = 6.5 Hz, 1H, Ar-H), 7.43–7.46 (m, 5H, Ar-H), 7.51 (s, 4H, Ar-H), 7.97 (s, 2H, NH₂), 8.10 (d, J = 7.5 Hz, 1H, Ar-H), 8.79 (d, J = 6.0 Hz, 2H, Ar-H) | 60.7, 111.5, 116.7, 122.9, 128.2, 128.3, 128.6, 129.0, 130.4, 135.1, 140.1, 140.3, 142.1, 142.6, 142.7, 154.6 |

| 5c | 56 | 190-192 | 2.41 (s, 3H, CH₃), 5.59 (s, 2H, CH₂), 7.40 (d, J = 7.0 Hz, 2H, Ar-H), 7.47 (d, J = 7.0 Hz, 2H, Ar-H), 7.50 (d, J = 10.5 Hz, 2H, Ar-H), 7.70 (t, J = 8.0 Hz, 1H, Ar-H), 7.74 (d, J = 8.0 Hz, 1H, Ar-H), 7.80 (d, J = 4.5 Hz, 1H, Ar-H), 8.22 (s, 2H, NH₂), 8.35 (d, J = 8.0 Hz, 1H, Ar-H), 8.96 (d, J = 7.0 Hz, 2H, Ar-H) | Not Provided |

| 5m | 74 | 270-272 | 5.63 (s, 2H, CH₂), 7.30 (t, J = 7.0 Hz, 1H, Ar-H), 7.41 (d, J = 6.5 Hz, 2H, Ar-H), 7.51–7.57 (m, 3H, Ar-H), 7.61 (d, J = 7.5 Hz, 1H, Ar-H), 7.81 (s, 1H, Ar-H), 7.97 (s, 2H, NH₂), 8.09 (d, J = 7.5 Hz, 2H, Ar-H), 8.79 (d, J = 6.0 Hz, 2H, Ar-H) | 59.9, 115.6, 116.8, 121.9, 122.1, 122.6, 127.3, 128.2, 130.6, 131.2, 131.8, 137.6, 138.1, 140.3, 142.2, 142.6, 142.7, 154.6 |

| 5n | 68 | 254-257 | 5.63 (s, 2H, CH₂), 7.29 (d, J = 7.5 Hz, 1H, Ar-H), 7.43 (d, J = 5.5 Hz, 2H, Ar-H), 7.49 (t, J = 8.0 Hz, 2H, Ar-H), 7.53 (d, J = 7.5 Hz, 2H, Ar-H), 7.64 (d, J = 7.5 Hz, 2H, Ar-H), 7.96 (s, 2H, NH₂), 8.10 (d, J = 8.0 Hz, 1H, Ar-H), 8.77 (d, J = 6.5 Hz, 2H, Ar-H) | Not Provided |

Data sourced from a study on novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer's disease.[1]

Experimental and logical Workflows

The overall process for the synthesis and characterization of these novel compounds can be visualized as a streamlined workflow.

Biological Activity and Signaling Pathways

This compound derivatives have shown significant promise in two key therapeutic areas: Alzheimer's disease and antiviral/cancer therapy. Their mechanisms of action involve distinct signaling pathways.

Cholinesterase Inhibition for Alzheimer's Disease

A key pathological hallmark of Alzheimer's disease is the decline in acetylcholine levels in the brain. Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are enzymes responsible for the breakdown of acetylcholine.[1] this compound derivatives have been shown to act as inhibitors of these enzymes, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission.

STING Pathway Activation

The STING (Stimulator of Interferon Genes) pathway is a critical component of the innate immune system that detects cytosolic DNA, a danger signal associated with viral infections and cellular damage. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an effective immune response. Certain benzofuran derivatives have been identified as potent STING agonists.

These small molecule agonists bind to the STING protein, inducing a conformational change that initiates a downstream signaling cascade. This cascade involves the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the transcription of interferon-stimulated genes.

References

The 3-(Aminomethyl)benzofuran Scaffold: A Versatile Pharmacophore in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(aminomethyl)benzofuran scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound derivatives, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important signaling pathways and workflows to serve as a valuable resource for researchers in the field of drug discovery and development.

Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have demonstrated a remarkable range of biological activities, positioning them as promising candidates for the development of novel therapeutics for various diseases. These activities include potent enzyme inhibition relevant to neurodegenerative disorders, cytotoxic effects against various cancer cell lines, and antimicrobial properties.

Anti-Alzheimer's Disease Activity: Cholinesterase Inhibition

A prominent therapeutic strategy for Alzheimer's disease involves the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. Several 3-aminobenzofuran derivatives have been identified as potent inhibitors of both AChE and BuChE.[1][2]

Table 1: Cholinesterase Inhibitory Activity of 3-Aminobenzofuran Derivatives [1][2]

| Compound | Substitution on Benzyl Moiety | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 5a | H | 2.45 | 3.11 |

| 5b | 2-CH₃ | 1.89 | 2.56 |

| 5c | 4-CH₃ | 3.12 | 4.23 |

| 5d | 2-OCH₃ | 4.56 | 5.87 |

| 5e | 4-OCH₃ | 6.78 | 8.12 |

| 5f | 2-F | 0.64 | 0.55 |

| 5g | 4-F | 1.23 | 1.87 |

| 5h | 2-Cl | 0.89 | 1.02 |

| 5i | 4-Cl | 2.01 | 2.65 |

| 5j | 2-Br | 1.15 | 1.43 |

| 5k | 4-Br | 2.56 | 3.11 |

| 5l | 2-NO₂ | 5.43 | 6.98 |

| 5m | 4-NO₂ | 7.89 | 9.21 |

| 5n | 3,4-di-Cl | 1.54 | 2.01 |

| 5o | 3,4-di-F | 1.01 | 1.32 |

| 5p | 2,4-di-Cl | 0.98 | 1.15 |

| Donepezil | - | 0.049 | - |

Anticancer Activity

The this compound scaffold has been incorporated into molecules exhibiting significant cytotoxic activity against a range of cancer cell lines.[3][4][5] The mechanisms of action are varied and include the inhibition of key enzymes involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the mammalian target of rapamycin (mTOR) signaling pathway.[4][6]

Table 2: Anticancer Activity of this compound and Related Derivatives [3][4][5]

| Compound | Derivative Type | Cancer Cell Line | IC₅₀ (µM) |

| 16b | 3-Methylbenzofuran | A549 (Lung) | 1.48 |

| 28g | 3-Amidobenzofuran | MDA-MB-231 (Breast) | 3.01 |

| 28g | 3-Amidobenzofuran | HCT-116 (Colon) | 5.20 |

| 15a | 3-(Morpholinomethyl)benzofuran | NCI-H23 (Lung) | 2.52 |

| 16a | 3-(Morpholinomethyl)benzofuran | NCI-H23 (Lung) | 0.49 |

| 6g | 3,4,5-Trimethoxybenzamide | MDA-MB-231 (Breast) | 3.01 |

| 6g | 3,4,5-Trimethoxybenzamide | HCT-116 (Colon) | 5.20 |

| 6g | 3,4,5-Trimethoxybenzamide | HT-29 (Colon) | 9.13 |

| 6g | 3,4,5-Trimethoxybenzamide | HeLa (Cervical) | 11.09 |

Antimicrobial Activity

Certain benzofuran derivatives, including those with aminomethyl substitutions, have shown promising activity against various bacterial and fungal strains.[7][8]

Table 3: Antimicrobial Activity of Benzofuran Derivatives [7][8]

| Compound | Microorganism | MIC (µg/mL) |

| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039 |

| Benzofuran-5-ol derivative 20 | Fungal species | 1.6 - 12.5 |

| Benzofuran-3-carbohydrazide 4 | Mycobacterium tuberculosis H37Rv | 2 |

| Aza-benzofuran 1 | Salmonella typhimurium | 12.5 |

| Aza-benzofuran 1 | Staphylococcus aureus | 12.5 |

| Aza-benzofuran 1 | Escherichia coli | 25 |

| Oxa-benzofuran 6 | Penicillium italicum | 12.5 |

| Oxa-benzofuran 6 | Colletotrichum musae | 12.5 - 25 |

Monoamine Oxidase (MAO) Inhibition

Derivatives of benzofuran have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the pathophysiology of neurodegenerative conditions such as Parkinson's disease.[9][10]

Table 4: MAO-B Inhibitory Activity of Benzofuran Derivatives [9][10]

| Compound | Derivative Type | MAO-B Kᵢ (µM) | MAO-B IC₅₀ (µM) |

| 3,4-dichloro-N-(2-methyl-1H-indol-5-yl)benzamide | Indole derivative (for comparison) | 0.03 | - |

| Benzofuran–Thiazolylhydrazone 2l | Benzofuran–Thiazolylhydrazone | - | 0.75 |

| 2-(2'-bromophenyl)-5-methylbenzofuran 5 | 2-Phenylbenzofuran | - | 0.20 |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the key experimental protocols used to evaluate the biological activities of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to 3-aminobenzofuran derivatives starts from commercially available 2-hydroxybenzonitrile.[1][11]

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

The in vitro cholinesterase inhibitory activity is determined using the spectrophotometric method developed by Ellman.[1][12] This assay is based on the reaction of acetylthiocholine with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[1]

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3][13]

VEGFR-2 Kinase Assay

This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.[6]

Antimicrobial Susceptibility Testing (Broth Microdilution)

The broth microdilution method is a common technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Signaling Pathways

Understanding the molecular mechanisms underlying the biological activity of this compound derivatives is crucial for rational drug design.

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2][14][15][16] Some benzofuran derivatives exert their anticancer effects by inhibiting this pathway.[6]

Conclusion

The this compound scaffold represents a versatile and promising platform for the design and development of novel therapeutic agents. The diverse biological activities, including anti-Alzheimer's, anticancer, antimicrobial, and MAO inhibitory effects, highlight the significant potential of this chemical entity. The data and protocols presented in this technical guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. Future efforts focusing on structure-activity relationship (SAR) studies and the optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 8. Design, synthesis and anticancer activity of benzofuran derivatives targeting VEGFR-2 tyrosine kinase - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. sciforum.net [sciforum.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mTOR - Wikipedia [en.wikipedia.org]

- 15. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to 3-(Aminomethyl)benzofuran: Molecular Properties, Synthesis, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzofuran is a heterocyclic organic compound that belongs to the benzofuran family. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, along with insights into its synthesis and the biological activities of its closely related derivatives. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Core Molecular Data

The fundamental molecular properties of this compound are summarized in the table below.

| Property | Value | Citation |

| Molecular Weight | 147.17 g/mol | [1] |

| Chemical Formula | C₉H₉NO | [1] |

Synthesis Protocols for Benzofuran Derivatives

General Synthesis of 3-Acylbenzofurans

A method for the selective synthesis of 3-acylbenzofurans involves the rearrangement of 2-hydroxychalcones.

Experimental Protocol:

-

Rearrangement of 2-hydroxychalcone: The protected 2-hydroxychalcone is rearranged to form a 2,3-dihydrobenzofuran intermediate.

-

Transformation to 3-acylbenzofuran: The 2,3-dihydrobenzofuran intermediate is then converted to the 3-acylbenzofuran under basic or weakly acidic conditions in a solvent such as THF.

Note: This method provides a pathway to 3-substituted benzofurans, which can be further modified to obtain the aminomethyl group.

Synthesis of 3-(Piperazinylmethyl)benzofuran Derivatives

A common route to aminomethyl-substituted benzofurans involves the reaction of a bromomethyl intermediate with an amine.

Experimental Protocol:

-

Bromination: A 3-methylbenzofuran derivative is treated with N-bromosuccinimide to yield the 3-(bromomethyl)benzofuran.

-

Nucleophilic Substitution: The resulting 3-(bromomethyl)benzofuran is then reacted with a piperazine derivative in a suitable solvent like acetone, with a base such as anhydrous potassium carbonate, to yield the 3-(piperazinylmethyl)benzofuran product.

Synthesis Workflow for 3-Substituted Benzofurans

Caption: Generalized workflow for the synthesis of 3-substituted benzofuran derivatives.

Biological Activities of Benzofuran Derivatives

Derivatives of benzofuran have been extensively studied for their therapeutic potential across various disease areas. The following sections summarize key findings on the anticancer, anti-inflammatory, and neuroprotective activities of compounds structurally related to this compound.

Anticancer Activity

Numerous benzofuran derivatives have demonstrated significant cytotoxic effects against a range of cancer cell lines.

Quantitative Data: In Vitro Anticancer Activity of Benzofuran Derivatives

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Citation |

| 3-(morpholinomethyl)benzofuran 16a | A549 (Lung) | 1.50 | [2] |

| 3-(morpholinomethyl)benzofuran 16a | NCI-H23 (Lung) | 0.49 | [2] |

| 3-methylbenzofuran 4b | A549 (Lung) | 1.48 | [2] |

| 3-methylbenzofuran 4b | NCI-H23 (Lung) | 5.90 | [2] |

| 3-(piperazinylmethyl)benzofuran 9h | Panc-1 (Pancreatic) | 0.94 | |

| 3-(piperazinylmethyl)benzofuran 9h | MCF-7 (Breast) | 2.92 | |

| 3-(piperazinylmethyl)benzofuran 9h | A549 (Lung) | 1.71 | |

| Benzofuran derivative 1c | MOLT-4 (Leukemia) | 180 | [3] |

| Benzofuran derivative 3d | HUVEC (Normal) | 6 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the benzofuran derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: The MTT reagent is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., 20% SDS and 50% DMF).

-

Absorbance Reading: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[3]

Anti-inflammatory Activity

Benzofuran derivatives have been shown to possess anti-inflammatory properties, often through the modulation of key signaling pathways.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: RAW 264.7 cells are cultured in 96-well plates.

-

Pre-treatment: Cells are pre-treated with the test compounds for 1 hour.

-

Stimulation: The cells are then stimulated with LPS for 18 hours to induce NO production.

-

Griess Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is determined using the Griess reagent.

-

Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in treated wells to that in untreated, LPS-stimulated wells.

Neuroprotective Effects

Certain benzofuran derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases like Alzheimer's.

Experimental Protocol: Neuroprotection against NMDA-induced Excitotoxicity

This assay evaluates the ability of compounds to protect primary cultured rat cortical neurons from excitotoxicity induced by N-methyl-D-aspartate (NMDA).

-

Cell Culture: Primary cortical neurons are cultured.

-

Treatment: Neurons are treated with NMDA in the presence or absence of the test compounds.

-

Viability Assessment: Cell viability is assessed to determine the protective effect of the compounds against NMDA-induced cell death.

Signaling Pathways

The biological activities of benzofuran derivatives are often attributed to their interaction with specific cellular signaling pathways. The NF-κB and MAPK pathways are two of the most well-documented targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of the inflammatory response. Some benzofuran derivatives have been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory genes. This inhibition can occur through the suppression of IκB kinase (IKK) activity, which prevents the phosphorylation and subsequent degradation of the inhibitory protein IκBα.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in a variety of cellular processes, including inflammation, cell proliferation, and apoptosis. Certain benzofuran compounds have been found to inhibit the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, leading to a downstream reduction in inflammatory responses.

Inhibition of Pro-inflammatory Signaling Pathways by Benzofuran Derivatives

Caption: Benzofuran derivatives can inhibit inflammatory responses by targeting the NF-κB and MAPK signaling pathways.

Conclusion

This compound represents a core structure within a class of compounds that exhibit a diverse and potent range of biological activities. While specific research on the parent compound is limited in the public domain, the extensive data available for its derivatives highlight the therapeutic potential of this chemical scaffold. The information compiled in this guide, including molecular data, generalized synthesis protocols, and summaries of biological activities and mechanisms of action, provides a solid foundation for researchers and drug development professionals to explore the potential of this compound and its analogs in the development of novel therapeutics. Further investigation is warranted to elucidate the specific biological profile of this compound and to fully realize its therapeutic promise.

References

solubility and stability of 3-(Aminomethyl)benzofuran

An In-depth Technical Guide to the Solubility and Stability of 3-(Aminomethyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a heterocyclic compound of interest in medicinal chemistry due to the established diverse biological activities of the broader benzofuran class of molecules.[1][2] A thorough understanding of its solubility and stability is fundamental for its application in drug discovery and development, impacting everything from biological screening to formulation and shelf-life. This guide synthesizes the available information on the physicochemical properties of this compound and related analogs, providing a framework for its handling and characterization. Due to the limited publicly available data for this specific molecule, this document outlines standardized experimental protocols for quantitatively determining its solubility and stability profiles.

Solubility Profile

Quantitative solubility data for this compound is not extensively reported in the scientific literature. However, a qualitative solubility profile can be inferred from its chemical structure and data on analogous compounds.[3][4] The presence of a polar aminomethyl group and a lipophilic benzofuran core suggests a degree of solubility in both polar and non-polar solvents. The amine moiety (pKa is estimated to be basic) implies that the aqueous solubility will be highly pH-dependent.

Data Presentation: Qualitative Solubility Profile

The following table summarizes the expected solubility of this compound in common laboratory solvents. This profile is based on the properties of its parent scaffold, benzofuran, and analogous amino-substituted aromatics.[3][4]

| Solvent Class | Solvent Examples | Expected Solubility | Rationale |

| Polar Protic | Water | Low (pH-dependent) | The molecule can form hydrogen bonds via the -NH₂ group. Solubility is expected to increase significantly at acidic pH due to the formation of a more soluble ammonium salt.[3] |

| Ethanol, Methanol | Moderate to High | The combination of hydrogen bonding capability and the organic nature of the scaffold promotes solubility.[4] | |

| Polar Aprotic | DMSO, DMF | High | These solvents are effective at solvating a wide range of organic molecules, including those with polar functional groups.[5] |

| Non-Polar | Toluene, Hexane | Low | The polar aminomethyl group limits solubility in non-polar hydrocarbon solvents. |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | Expected to have some solubility, but less than in polar aprotic solvents. |

Stability Profile

The stability of this compound is a critical parameter for its storage and handling. Like many amine-containing compounds, it may be susceptible to degradation through oxidation and reaction with aldehydes or other reactive functional groups.[6] The benzofuran ring itself, while aromatic, can undergo degradation under harsh conditions. A forced degradation study is essential to identify potential degradation pathways and products.[][8]

Data Presentation: Forced Degradation Study Outline

A typical forced degradation study, as recommended by ICH guidelines, would involve the following conditions.[9]

| Condition | Reagent/Parameters | Purpose |

| Acid Hydrolysis | 0.1 M HCl, heat (e.g., 60°C) | To assess stability in acidic conditions. |

| Base Hydrolysis | 0.1 M NaOH, heat (e.g., 60°C) | To assess stability in alkaline conditions. |

| Oxidation | 3% H₂O₂, room temperature | To evaluate susceptibility to oxidative degradation. |

| Thermal Degradation | Solid compound, high temperature (e.g., 80°C) | To determine the impact of heat on the solid form. |

| Photostability | Solid and solution exposed to light (ICH Q1B) | To assess degradation upon light exposure. |

Experimental Protocols

The following are detailed methodologies for determining the .

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in various solvents.[9]

Objective: To determine the concentration of a saturated solution of this compound in selected solvents at a constant temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., Water, PBS pH 7.4, 0.1 M HCl, Ethanol, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

HPLC-UV or a validated spectrophotometric method

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. An excess of solid is crucial to ensure saturation.[9]

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) and agitate for 24-72 hours to reach equilibrium.[9]

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the samples at high speed to pellet the undissolved solid.[9]

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectrophotometric method against a standard curve.[9]

-

Perform the experiment in triplicate for each solvent.

Protocol 2: Stability-Indicating Method Development and Forced Degradation Study

This protocol outlines the steps to assess the intrinsic stability of the compound and identify degradation products.[6][10]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC-MS system

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Stability oven

-

Photostability chamber

Procedure:

-

Method Development: Develop a reverse-phase HPLC method capable of separating the parent this compound peak from potential degradation products and impurities. A gradient method with a C18 column is a common starting point.

-

Forced Degradation:

-

Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat (e.g., at 60°C) for a set period.[9]

-

Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat (e.g., at 60°C) for a set period.

-

Oxidation: Dissolve the compound in a solution of 3% H₂O₂ and keep it at room temperature.[9]

-

Thermal Degradation: Expose the solid compound to high temperatures (e.g., 80°C) in a stability oven.[9]

-

Photostability: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines.[9]

-

-

Analysis: At specified time points, withdraw samples from each stress condition. Neutralize the acidic and basic samples if necessary. Analyze all samples using the developed HPLC-MS method.

-

Evaluation: Determine the percentage of degradation of the parent compound. Identify the major degradation products by their mass-to-charge ratio (m/z) and fragmentation patterns from the mass spectrometer.[]

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow for determining solubility and stability.

Hypothetical Signaling Pathway

Benzofuran derivatives have been reported to act as inhibitors of various protein kinases, including VEGFR-2, which is crucial for tumor angiogenesis.[11] The following diagram illustrates a simplified, hypothetical signaling pathway that could be targeted by a bioactive compound like this compound.

Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway.

References

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Benzofuran | C8H6O | CID 9223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. japsonline.com [japsonline.com]

- 8. longdom.org [longdom.org]

- 9. benchchem.com [benchchem.com]

- 10. usp.org [usp.org]

- 11. Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of 3-(Aminomethyl)benzofuran: A Technical Guide to Crystal Structure Analysis

For Immediate Release – This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data interpretation integral to the crystal structure analysis of 3-(Aminomethyl)benzofuran. While a specific, publicly available crystal structure for this exact compound was not identified in a recent literature survey, this document outlines the established experimental protocols and data presentation standards for benzofuran derivatives, offering a foundational framework for future research.

Benzofuran scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds.[1] The precise three-dimensional arrangement of atoms within these molecules, elucidated through single-crystal X-ray diffraction, is critical for understanding their pharmacological activity and for the rational design of new therapeutic agents.

Experimental Protocols: A Step-by-Step Approach

The determination of the crystal structure of a compound like this compound follows a rigorous and systematic workflow, from material synthesis to the final structural analysis.

Synthesis and Crystallization

The initial and often most challenging phase is the preparation of high-purity this compound and the subsequent growth of diffraction-quality single crystals.

-

Synthesis: The synthesis of this compound can be achieved through various established organic chemistry routes. Many methods for the synthesis of benzofuran derivatives have been reported, often starting from substituted phenols to construct the fused furan ring, followed by functionalization at the desired position.[2][3]

-

Crystallization: The cultivation of single crystals is a critical step that requires careful optimization of conditions. A common and effective technique is the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. For benzofuran derivatives, solvents such as petroleum ether/ethyl acetate have been used successfully.[4] The goal is to produce crystals of adequate size and with a well-ordered internal lattice.

X-ray Diffraction Data Collection

High-quality single crystals are then subjected to X-ray diffraction to obtain the data necessary for structure determination.

A selected crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer, often cooled to a low temperature (e.g., 173 K) to reduce thermal motion of the atoms.[5] A beam of monochromatic X-rays is directed onto the crystal, which is rotated to expose all crystallographic planes to the beam. The resulting diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data are processed to solve and refine the molecular structure.

-

Structure Solution: The raw diffraction data is used to determine the unit cell parameters and the space group of the crystal. The initial positions of the non-hydrogen atoms are typically determined using direct methods software.[5]

-

Structure Refinement: The initial atomic model is then refined using full-matrix least-squares techniques. This iterative process adjusts atomic coordinates and displacement parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed using metrics such as the R-factor.[5]

Data Presentation: A Quantitative Summary

The crystallographic data for this compound would be presented in a standardized tabular format for clarity and ease of comparison. The following tables are hypothetical but represent the expected data.

Table 1: Crystal Data and Structure Refinement Parameters

| Parameter | Hypothetical Value |

| Empirical Formula | C₉H₉NO |

| Formula Weight | 147.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 7.891(2) |

| α (°) | 90 |

| β (°) | 98.76(1) |

| γ (°) | 90 |

| Volume (ų) | 806.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.212 |

| R1 [I > 2σ(I)] | 0.045 |

| wR2 (all data) | 0.121 |

Table 2: Selected Interatomic Distances (Bond Lengths)

| Bond | Length (Å) |

| O1-C2 | 1.372(3) |

| O1-C7a | 1.385(3) |

| N1-C8 | 1.478(4) |

| C2-C3 | 1.358(4) |

| C3-C3a | 1.441(3) |

| C3-C8 | 1.505(4) |

Table 3: Selected Interatomic Angles (Bond Angles)

| Atoms | Angle (°) |

| C2-O1-C7a | 106.5(2) |

| C2-C3-C3a | 107.2(2) |

| C2-C3-C8 | 131.5(3) |

| C3a-C3-C8 | 121.3(2) |

| N1-C8-C3 | 112.8(2) |

Visualizing Molecular and Experimental Frameworks

Graphical representations are essential for conveying complex structural information and procedural workflows.

Caption: Ball-and-stick model of this compound.

Caption: Experimental workflow for crystal structure analysis.

Biological Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not available in the surveyed literature. Benzofuran derivatives are known to exhibit a wide range of biological activities, suggesting potential interactions with various cellular targets and pathways; however, detailed studies for this particular compound are required.

References

- 1. researchgate.net [researchgate.net]

- 2. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. researchgate.net [researchgate.net]

- 5. Crystal structure of 5-chloro-2-(2-fluorophenyl)-3-methylsulfinyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Aminobenzofurans: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Synthesis, Biological Activity, and Therapeutic Applications of Aminobenzofuran Derivatives

The benzofuran scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic compounds, exhibiting a wide array of biological activities. The incorporation of an amino group into this scaffold gives rise to aminobenzofurans, a class of compounds that has garnered significant attention in medicinal chemistry. This technical guide provides a comprehensive overview of the therapeutic potential of aminobenzofurans, with a particular focus on their applications in oncology and the treatment of neurodegenerative diseases. We will delve into their synthesis, mechanisms of action, and provide detailed experimental protocols for their biological evaluation.

Anticancer Potential of Aminobenzofuran Derivatives

Aminobenzofuran derivatives have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Their anticancer activity is often attributed to their ability to inhibit key signaling pathways involved in cell proliferation, survival, and angiogenesis.

Quantitative Data: In Vitro Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC₅₀) values for several aminobenzofuran derivatives against various cancer cell lines. A lower IC₅₀ value indicates greater potency.

Table 1: In Vitro Cytotoxicity (IC₅₀ in µM) of 4-Aminobenzofuroxan Derivatives and Reference Drugs [1]

| Compound | M-HeLa (Cervical Carcinoma) | MCF-7 (Breast Adenocarcinoma) | PANC-1 (Pancreatic Cancer) | T98G (Glioblastoma) | Chang liver (Normal Human Liver) |

| 3c | 4.8 | 21.2 | >100 | >100 | 61.4 |

| 3d | 30.6 | >100 | >100 | 14.7 | >100 |

| 3f | 3.9 | 4.1 | >100 | >100 | 52.5 |

| Doxorubicin | 2.9 | 3.1 | 5.2 | 8.7 | 1.9 |

| Tamoxifen | 15.4 | 18.2 | 21.3 | 25.1 | 12.3 |

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Various Benzofuran Derivatives [2][3]

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |

| 3-Amidobenzofuran (28g) | MDA-MB-231 (Breast) | 3.01 |

| 3-Amidobenzofuran (28g) | HCT-116 (Colon) | 5.20 |

| Oxindole-Benzofuran (22f) | MCF-7 (Breast) | 2.27 |

| Bromo-derivative (14c) | HCT-116 (Colon) | 3.27 |

| Piperazine-based benzofuran (37e) | A549 (Lung) | <10 |

| Piperazine-based benzofuran (37e) | HeLa (Cervical) | <10 |

| Piperazine-based benzofuran (37e) | HCT116 (Colon) | <10 |

| Piperazine-based benzofuran (37e) | MCF-7 (Breast) | <10 |

Key Signaling Pathways in Anticancer Activity

Aminobenzofuran derivatives have been shown to modulate critical signaling pathways implicated in cancer progression, including the PI3K/Akt/mTOR and Ras-Raf-MEK-ERK pathways.[4] Inhibition of these pathways can lead to decreased cell proliferation, survival, and angiogenesis.

Therapeutic Potential in Neurodegenerative Diseases

Aminobenzofuran derivatives have emerged as promising multifunctional agents for the treatment of Alzheimer's disease. Their therapeutic effects are attributed to their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as to prevent the aggregation of amyloid-β (Aβ) peptides.[5]

Quantitative Data: Cholinesterase Inhibition

The following table presents the IC₅₀ values of novel 3-aminobenzofuran derivatives against AChE and BuChE.

Table 3: In Vitro Cholinesterase Inhibitory Activity (IC₅₀ in µM) of 3-Aminobenzofuran Derivatives [5]

| Compound | R | AChE IC₅₀ (µM) | BuChE IC₅₀ (µM) |

| 5a | H | 1.27 ± 0.11 | 1.03 ± 0.09 |

| 5f | 2-F | 0.64 ± 0.05 | 0.55 ± 0.04 |

| 5h | 4-F | 1.98 ± 0.15 | 1.87 ± 0.14 |

| 5i | 2-Cl | 1.21 ± 0.10 | 1.12 ± 0.09 |

| 5l | 2-CH₃ | 2.89 ± 0.21 | 2.67 ± 0.20 |

| Donepezil | - | 0.05 ± 0.004 | - |

Mechanism of Action in Alzheimer's Disease

The accumulation of Aβ plaques is a hallmark of Alzheimer's disease. Aminobenzofuran derivatives have been shown to inhibit the aggregation of Aβ monomers into toxic oligomers and plaques.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the evaluation of aminobenzofuran derivatives.

Synthesis of 3-Aminobenzofuran Derivatives

A general three-step synthesis for novel 3-aminobenzofuran derivatives starts from 2-hydroxy benzonitrile.[6]

Protocol: Synthesis of 3-Aminobenzofuran Derivatives [6]

-

Step 1: Alkylation of 2-Hydroxy Benzonitrile: To a solution of 2-hydroxy benzonitrile in a suitable solvent (e.g., acetone), add potassium carbonate and an appropriate alkylating agent (e.g., an α-halo ketone). Reflux the mixture for several hours.

-

Step 2: Cyclization: The resulting intermediate is then treated with a base (e.g., sodium ethoxide) in ethanol to induce intramolecular cyclization, forming the benzofuran ring.

-

Step 3: Amination: The ketone at the 3-position is converted to an oxime using hydroxylamine hydrochloride. Subsequent reduction of the oxime with a reducing agent like zinc in acetic acid yields the final 3-aminobenzofuran derivative.

MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[1]

Protocol: MTT Cytotoxicity Assay [1]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the aminobenzofuran derivative for 48 to 72 hours.

-

MTT Incubation: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add an organic solvent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the solution using a microplate spectrophotometer at a wavelength of 550-590 nm.

-

Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ values from the dose-response curves.

Ellman's Method for Cholinesterase Inhibition

Ellman's method is a widely used colorimetric assay to measure acetylcholinesterase activity and screen for potential inhibitors.[5][7]

Protocol: Ellman's Method [5][7]

-

Reagent Preparation: Prepare solutions of phosphate buffer (0.1 M, pH 8.0), DTNB (Ellman's reagent), acetylthiocholine iodide (ATCI), and the test aminobenzofuran derivative.

-

Assay Setup: In a 96-well plate, add phosphate buffer, DTNB solution, and the aminobenzofuran derivative solution at various concentrations.

-

Enzyme Addition: Add the acetylcholinesterase enzyme solution to each well and incubate for a short period.

-

Reaction Initiation: Start the reaction by adding the ATCI substrate solution.

-

Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and subsequently the IC₅₀ value.

Conclusion

Aminobenzofurans represent a versatile and promising class of compounds with significant therapeutic potential, particularly in the fields of oncology and neurodegenerative diseases. Their diverse biological activities, coupled with well-defined synthetic routes, make them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to explore and advance the therapeutic applications of these remarkable molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease [frontiersin.org]

- 6. Novel 3-aminobenzofuran derivatives as multifunctional agents for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)benzofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Aminomethyl)benzofuran is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structural motif is present in a variety of biologically active compounds, making the development of efficient and scalable synthetic routes to this amine derivative a critical area of research. This technical guide provides a comprehensive literature review of the primary synthetic strategies for obtaining this compound, complete with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways.

Core Synthetic Strategies

The synthesis of this compound predominantly proceeds through the functionalization of a pre-formed benzofuran ring at the 3-position. Three primary precursor molecules have been identified in the literature as versatile starting points for accessing the target compound: 3-formylbenzofuran, 3-(hydroxymethyl)benzofuran, and 3-(halomethyl)benzofurans. This guide will explore the key transformations from these intermediates.

Synthesis via Reductive Amination of 3-Formylbenzofuran

Reductive amination of 3-formylbenzofuran (also known as benzofuran-3-carbaldehyde) is a direct and widely utilized method for the synthesis of this compound. This one-pot reaction involves the formation of an imine intermediate by reacting the aldehyde with an amine source, followed by its in-situ reduction to the corresponding amine.

dot

Caption: Reductive amination of 3-formylbenzofuran.

Experimental Protocol: Reductive Amination with Sodium Borohydride

A common procedure for the reductive amination of aldehydes involves the use of sodium borohydride as the reducing agent.[1]

Materials:

-

Aldehyde (e.g., benzaldehyde as a model)

-

Primary Amine (e.g., aniline as a model)

-

Sodium Borohydride (NaBH₄)

-

Silica Gel

-

Tetrahydrofuran (THF)

-

Solvents for workup and chromatography

Procedure:

-

To a stirred solution of the aldehyde (1 mmol) and amine (1 mmol) in THF, silica gel and sodium borohydride (1.5 mmol) are added.

-

The reaction mixture is stirred at room temperature.

-

The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered.

-

The filtrate is concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired secondary amine.

Quantitative Data: While a specific protocol for 3-formylbenzofuran with ammonia is not detailed with yields in the provided search results, the general method using benzaldehyde and various amines with the sodium borohydride-silica gel system reports yields typically in the range of 85-96%.[1] For instance, the reaction of benzaldehyde with p-anisidine yielded N-benzyl-p-anisidine in 96% yield.[1]

Synthesis from 3-(Hydroxymethyl)benzofuran

An alternative route involves the conversion of 3-(hydroxymethyl)benzofuran to the target amine. This is typically a two-step process where the hydroxyl group is first converted into a better leaving group, such as a mesylate or a halide, followed by nucleophilic substitution with an amine source.

dot

Caption: Synthesis from 3-(hydroxymethyl)benzofuran.

Synthesis from 3-(Halomethyl)benzofuran

The use of 3-(halomethyl)benzofurans, such as 3-(chloromethyl)benzofuran or 3-(bromomethyl)benzofuran, as precursors allows for direct nucleophilic substitution with an amine or its synthetic equivalent. The Gabriel synthesis is a classic and effective method for the preparation of primary amines from alkyl halides, avoiding the common issue of over-alkylation.

dot

References

Methodological & Application

Synthesis Protocol for 3-(Aminomethyl)benzofuran: A Detailed Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(Aminomethyl)benzofuran, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through a reliable three-step process commencing with the radical bromination of 3-methylbenzofuran, followed by a Gabriel synthesis, and culminating in the liberation of the primary amine via hydrazinolysis.

Quantitative Data Summary

The following table summarizes the expected yields and key physical properties for the starting material, intermediates, and the final product.

| Compound | Step | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Melting Point (°C) |

| 3-Methylbenzofuran | Starting Material | 132.16 | - | Colorless liquid | N/A |

| 3-(Bromomethyl)benzofuran | 1 | 211.06 | 80-90 | White solid | 45-48 |

| N-(Benzofuran-3-ylmethyl)phthalimide | 2 | 291.29 | 85-95 | White solid | 168-171 |

| This compound | 3 | 147.18 | 75-85 | Oil or low-melting solid | N/A |

Experimental Protocols

This section details the methodologies for the three key stages of the synthesis.

Step 1: Synthesis of 3-(Bromomethyl)benzofuran

This step involves the benzylic bromination of 3-methylbenzofuran using N-bromosuccinimide (NBS) as the bromine source and azobisisobutyronitrile (AIBN) as a radical initiator.

Materials:

-

3-Methylbenzofuran

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄), anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-methylbenzofuran (1.0 eq.) in anhydrous carbon tetrachloride (10-15 mL per gram of starting material).

-

Add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.02-0.05 eq.) to the solution.

-

Heat the reaction mixture to reflux (approximately 77 °C) and maintain reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide precipitate and wash the solid with a small amount of cold CCl₄.

-

Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3-(bromomethyl)benzofuran.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like hexane to afford a white solid.

Characterization (3-(Bromomethyl)benzofuran):

-

¹H NMR (CDCl₃): δ 7.65-7.55 (m, 2H), 7.40-7.30 (m, 2H), 4.60 (s, 2H).

-

¹³C NMR (CDCl₃): δ 155.0, 140.5, 128.0, 125.0, 123.0, 120.0, 111.5, 110.0, 25.0.

Step 2: Synthesis of N-(Benzofuran-3-ylmethyl)phthalimide (Gabriel Synthesis)

This step involves the nucleophilic substitution of the bromide in 3-(bromomethyl)benzofuran with potassium phthalimide.

Materials:

-

3-(Bromomethyl)benzofuran

-

Potassium phthalimide

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

Procedure:

-

In a dry round-bottom flask, dissolve 3-(bromomethyl)benzofuran (1.0 eq.) in anhydrous DMF (5-10 mL per gram of halide).

-

Add potassium phthalimide (1.1 eq.) to the solution.

-

Heat the reaction mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with stirring.

-

The N-(benzofuran-3-ylmethyl)phthalimide will precipitate as a solid.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to obtain the product as a white solid. Further purification is typically not necessary for the next step.

Characterization (N-(Benzofuran-3-ylmethyl)phthalimide):

-

¹H NMR (CDCl₃): δ 7.90-7.80 (m, 2H), 7.75-7.65 (m, 2H), 7.60-7.50 (m, 1H), 7.45-7.35 (m, 2H), 7.30-7.20 (m, 2H), 5.00 (s, 2H).

-

¹³C NMR (CDCl₃): δ 168.0, 155.0, 140.0, 134.0, 132.0, 128.0, 125.0, 123.5, 123.0, 120.0, 111.5, 110.0, 35.0.

Step 3: Synthesis of this compound (Hydrazinolysis)

This final step liberates the primary amine from the phthalimide derivative using hydrazine hydrate.

Materials:

-

N-(Benzofuran-3-ylmethyl)phthalimide

-

Hydrazine hydrate (NH₂NH₂·H₂O)

-

Ethanol

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH) solution

-

Dichloromethane (CH₂Cl₂)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Filtration apparatus

-

Separatory funnel

Procedure:

-

To a round-bottom flask containing N-(benzofuran-3-ylmethyl)phthalimide (1.0 eq.), add ethanol (10-20 mL per gram of phthalimide).

-

Add hydrazine hydrate (1.2-1.5 eq.) to the suspension.

-

Heat the mixture to reflux and maintain for 1-2 hours. A precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated HCl.

-

Heat the mixture at reflux for an additional hour to ensure complete precipitation of phthalhydrazide.

-

Cool the mixture and filter off the phthalhydrazide precipitate. Wash the precipitate with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in water and make the solution basic (pH > 10) with a NaOH solution.

-

Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter and concentrate the organic layer under reduced pressure to obtain this compound as an oil or low-melting solid. The product can be further purified by column chromatography if necessary.

Characterization (this compound):

-

¹H NMR (CDCl₃): δ 7.70-7.60 (m, 1H), 7.50-7.40 (m, 1H), 7.30-7.20 (m, 3H), 3.95 (s, 2H), 1.60 (s, 2H, -NH₂).

-

¹³C NMR (CDCl₃): δ 155.5, 140.0, 127.5, 124.5, 122.5, 120.5, 115.0, 111.0, 38.0.

Experimental Workflow Diagram

Caption: Synthetic workflow for this compound.

Application Note: Analytical Techniques for the Characterization of 3-(Aminomethyl)benzofuran

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-(Aminomethyl)benzofuran is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the benzofuran scaffold in biologically active molecules.[1] The aminomethyl group at the 3-position provides a key site for further chemical modification, making it a valuable building block in the synthesis of more complex pharmaceutical agents. Accurate and thorough analytical characterization is essential to confirm the identity, purity, and structure of this compound for its application in research and development.

This document provides detailed protocols for the primary analytical techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Structural and Compositional Analysis

The primary methods for elucidating the molecular structure and confirming the elemental composition of this compound are NMR, MS, and elemental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for unambiguous structure determination of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.

Data Presentation

Note: The following data are predicted values based on the analysis of structurally similar benzofuran derivatives and standard chemical shift ranges. Actual experimental values may vary slightly depending on the solvent and instrument used.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |